Cas no 89-56-5 (5-Methylsalicylic acid)

5-Methylsalicylic acid structure
5-Methylsalicylic acid structure
Product Name:5-Methylsalicylic acid
CAS No:89-56-5
MF:C8H8O3
MW:152.147322654724
MDL:MFCD00002461
CID:34510
PubChem ID:6973
Update Time:2025-09-22

5-Methylsalicylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Methylsalicylic acid
    • 2,5-cresoticacid
    • 2-hydroxy-5-methyl-benzoicaci
    • 5-Methyl-2-hydroxybenzoic acid
    • 6-Hydroxy-3-methylbenzoic acid
    • alpha-cresotinicacid
    • Benzoic acid, 2-hydroxy-5-methyl-
    • 2-HYDROXY-5-METHYLBENZOIC ACID
    • 5-Methyl Salicylic A
    • p-Cresotic Acid
    • 6-Hydroxy-m-toluic Acid
    • 2,5-Cresotic acid
    • p-Cresotinic acid
    • p-Homosalicylic acid
    • alpha-Cresotinic acid
    • .alpha.-Cresotinic acid
    • 6GAI2MTV5V
    • DLGBEGBHXSAQOC-UHFFFAOYSA-N
    • p-Kresotinsaure
    • 54G
    • 5-metylsalicylic aci
    • HY-78573
    • SCHEMBL127149
    • W-100370
    • 5-Methylsalicylic acid, 98%
    • 4-Bromo-2H-pyrazole-3-carboxylicacid
    • MFCD00002461
    • LS-55454
    • Q27264861
    • CHEMBL1161012
    • 5-methyl-2-hydroxobenzoic acid
    • FT-0620671
    • 4-10-00-00610 (Beilstein Handbook Reference)
    • 6-hydroxy-m-toluylsyre
    • CS-0008584
    • EN300-22339
    • NSC-38518
    • Z147642456
    • NSC38518
    • 89-56-5
    • EINECS 201-918-6
    • P-CRESOTIC ACID [MI]
    • STL374096
    • PS-4592
    • BDBM50252630
    • F8889-1114
    • UNII-6GAI2MTV5V
    • BBL027383
    • 5-methyl salicylic acid
    • 5-metylsalicylic acid
    • NSC 38518
    • AI3-25422
    • DTXSID20237472
    • BRN 1909076
    • InChI=1/C8H8O3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11
    • AMY37076
    • AKOS000121590
    • SY013534
    • 2,5-Cresotic acid (8CI)
    • 2-Hydroxy-5-methylbenzoic acid (ACI)
    • α-Cresotinic acid
    • 5-Methylsalicylic acid,98%
    • NS00039335
    • 5-Methylsalicylicacid
    • DB-000253
    • MDL: MFCD00002461
    • Inchi: 1S/C8H8O3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11)
    • InChI Key: DLGBEGBHXSAQOC-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=CC=C(C)C=1)O
    • BRN: 1909076

Computed Properties

  • Exact Mass: 152.04700
  • Monoisotopic Mass: 152.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 57.5
  • Surface Charge: 0
  • Tautomer Count: 4

Experimental Properties

  • Color/Form: Not available
  • Density: 1.2143 (rough estimate)
  • Melting Point: 151.0 to 153.0 deg-C
  • Boiling Point: 234.6°C (rough estimate)
  • Flash Point: 149
  • Refractive Index: 1.4945 (estimate)
  • PSA: 57.53000
  • LogP: 1.39880
  • Solubility: Not available
  • Merck: 2582

5-Methylsalicylic acid Security Information

5-Methylsalicylic acid Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

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5-Methylsalicylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Benzene
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Palladium-catalyzed cross-methylation of haloarenes possessing active hydrogen atoms by intramolecularly stabilized dimethylindium and dimethylaluminum reagents
Jaber, Nimer; Gelman, Dmitri; Schumann, Herbert; Dechert, Sebastian; Blum, Jochanan, European Journal of Organic Chemistry, 2002, (10), 1628-1633

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Iron(2+), bis(acetonitrile)[rel-[N1(R),N2(R)]-N1,N2-dimethyl-N1,N2-bis[(2-pyridi… Solvents: Acetonitrile ,  Water ;  rt
Reference
Iron-Promoted ortho- and/or ipso-Hydroxylation of Benzoic Acids with H2O2
Makhlynets, Olga V.; Das, Parthapratim; Taktak, Sonia; Flook, Margaret; Mas-Balleste, Ruben; et al, Chemistry - A European Journal, 2009, 15(47), 13171-13180

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Pyridine ,  Copper Solvents: Water
Reference
Synthesis of salicylic acid derivatives from the corresponding 2-chlorobenzoic acid using water as solvent
Comdom, Rolando F. Pellon; Palacios, Maite L. Docampo, Synthetic Communications, 2002, 32(13), 2055-2059

Production Method 4

Reaction Conditions
Reference
Synthesis of 5-methyl-2-hydroxybenzoic acid using the Kolbe-Schmitt reaction
Shakirov, L. G.; Zobov, P. M.; Bikkulov, A. Z., Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1983, 56(11), 2644-7

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide
Reference
Reactions with 2-methylchromones
Hamed, Ashraf A.; Madkour, Hassan M. F.; Nuaimi, Ibrahim S. Al.; Hussain, Badria A., Anales de Quimica, 1994, 90(5-6), 359-64

Production Method 6

Reaction Conditions
1.1 Reagents: Quinone ,  Potassium acetate ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  15 h, 115 °C; 115 °C → rt
Reference
Pd(II)-catalyzed hydroxylation of arenes with 1 atm of O2 or air
Zhang, Yang-Hui; Yu, Jin-Quan, Journal of the American Chemical Society, 2009, 131(41), 14654-14655

Production Method 7

Reaction Conditions
1.1 Solvents: 4-Chlorophenol ;  9 min
Reference
Carboxylation of phenol and its derivatives with sodiumethylcarbonate under microwave irradiation
Yessenzhanova, N. R.; Burashev, G. B.; Kudaibergenov, N. Zh.; Suerbaev, Kh. A., Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2016, (3), 196-201

Production Method 8

Reaction Conditions
1.1 Catalysts: Potassium carbonate ;  5 h, 8 MPa, 473 K; cooled
Reference
K2CO3-catalyzed direct synthesis of salicylic acid from phenol and supercritical CO2
Iijima, Takayuki; Yamaguchi, Tatsuaki, Applied Catalysis, 2008, 345(1), 12-17

Production Method 9

Reaction Conditions
1.1 Reagents: Ammonia ,  Potassium amide
Reference
Cleavage of halobenzophenones by potassamide in ammonia. New routes to xanthen- and thioxanthen-9-ones
Gibson, Martin S.; Vines, S. Martin; Walthew, John W., Journal of the Chemical Society, 1975, (2), 155-60

Production Method 10

Reaction Conditions
1.1 Reagents: 2,2,2-Trifluoroethanol ,  Silver acetate Catalysts: Palladium diacetate ,  BOC-L-leucine Solvents: 1,2-Dichloroethane ;  5 min, 95 °C; 18 h, 95 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Reference
General Method for the Synthesis of Salicylic Acids from Phenols through Palladium-Catalyzed Silanol-Directed C-H Carboxylation
Wang, Yang; Gevorgyan, Vladimir, Angewandte Chemie, 2015, 54(7), 2255-2259

Production Method 11

Reaction Conditions
1.1 Reagents: Carbon dioxide ;  4 h, 10 atm, rt → 185 °C; 3 h, 10 atm, 185 °C; 185 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate
Suerbaev, Kh. A.; Chepaikin, E. G.; Kudaibergenov, N. Zh.; Zhaksylykova, G. Zh., Petroleum Chemistry, 2016, 56(7), 646-650

Production Method 12

Reaction Conditions
1.1 Reagents: Dipotassium phosphate Catalysts: Palladium diacetate ,  1,6-Dihydro-α,α-dimethyl-6-oxo-2-pyridineacetic acid Solvents: Acetonitrile ;  10 min, 25 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  24 h, 25 °C
1.3 Reagents: Sodium sulfite Solvents: Water ;  25 °C
1.4 Reagents: Formic acid Solvents: Methanol ;  acidified, 25 °C
Reference
Ligand-Enabled C-H Hydroxylation with Aqueous H2O2 at Room Temperature
Li, Zhen ; Park, Han Seul; Qiao, Jennifer X.; Yeung, Kap-Sun ; Yu, Jin-Quan, Journal of the American Chemical Society, 2022, 144(39), 18109-18116

Production Method 13

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Quinone ,  Potassium acetate Catalysts: N-Acetyl-L-isoleucine ,  Palladium diacetate Solvents: 1,2-Dimethoxyethane ,  Water ;  100 °C
Reference
Palladium-catalyzed ortho-C-H hydroxylation of benzoic acids
Luo, Feihua ; He, Shuhua; Gou, Quan; Chen, Jinyang; Zhang, mingzhong, Tetrahedron Letters, 2021, 84,

Production Method 14

Reaction Conditions
1.1 Reagents: 2,4,6-Trimethylphenol ,  Sodium hydride ;  5 min, 100 °C; 100 °C → rt
1.2 2 h, 1 atm, 185 °C; 185 °C → rt
1.3 Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Reference
Carboxylation of Phenols with CO2 at Atmospheric Pressure
Luo, Junfei; Preciado, Sara; Xie, Pan; Larrosa, Igor, Chemistry - A European Journal, 2016, 22(20), 6798-6802

Production Method 15

Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
Novel synthesis of aromatic carboxylic acids from enaminones
Loewe, Werner; Braden, Thomas, Archiv der Pharmazie (Weinheim, 1995, 328(3), 283-5

Production Method 16

Reaction Conditions
1.1 Reagents: Poly(4-vinylpyridine) Solvents: Toluene ;  300 s, 120 °C; 120 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  900 s, 120 °C; 120 °C → rt
1.3 Reagents: Amberlyst 15 Solvents: Ethanol ;  overnight, rt
Reference
Preparation of arene carboxylic acids via a polymer-supported Krohnke reaction
Brusotti, Gloria; Habermann, Joerg; Azzolina, Ornella; Collina, Simona, Letters in Organic Chemistry, 2006, 3(12), 943-947

Production Method 17

Reaction Conditions
1.1 5 min, heated
Reference
Carboxylation of phenol, p-cresol and p-chlorophenol with sodium ethyl carbonate under microwave irradiation
Nabiev, A. M.; Dzhanzakova, B.; Zhumagazi, S. A.; Kudaibergenov, N. Zh.; Suerbaev, Kh. A., Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2015, (4), 24-30

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Copper Solvents: Water
1.2 -
Reference
Reimer-Tiemann reaction using carbon tetrachloride
Gaonkar, A. V.; Kirtany, J. K., Indian Journal of Chemistry, 1991, (8), 800-1

5-Methylsalicylic acid Raw materials

5-Methylsalicylic acid Preparation Products

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